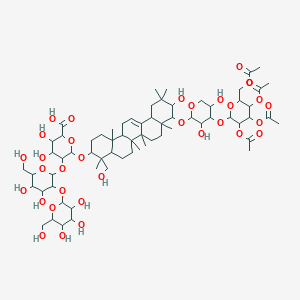

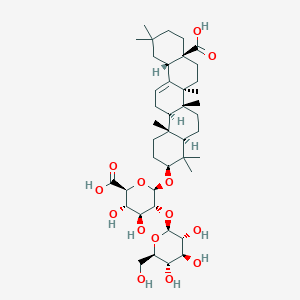

Zingibroside R1

Vue d'ensemble

Description

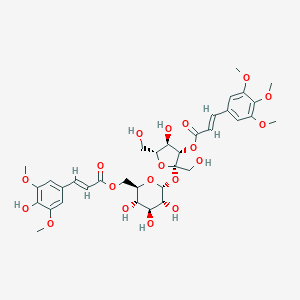

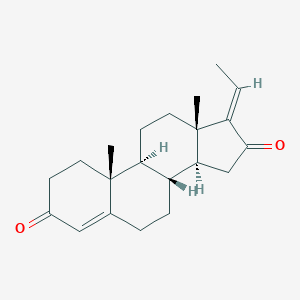

Le Zingibroside R1 est une saponine triterpénoïde de type dammarane isolée des rhizomes, des racines pivotantes et des racines latérales du Panax japonicas C. A. Meyer . Il a montré des activités biologiques significatives, y compris des propriétés antitumorales, anti-angiogéniques et anti-VIH-1 . Ce composé est également connu pour ses effets neuroprotecteurs et antioxydants, en particulier chez les Caenorhabditis elegans âgés .

Applications De Recherche Scientifique

Zingibroside R1 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.

Medicine: It has shown potential in the treatment of cancer, HIV-1, and neurodegenerative diseases such as Alzheimer’s disease

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Le mécanisme d’action du Zingibroside R1 implique plusieurs cibles et voies moléculaires :

Activité antitumorale : Il inhibe l’angiogenèse et induit l’apoptose dans les cellules cancéreuses en ciblant des voies de signalisation spécifiques.

Activité anti-VIH-1 : Il inhibe l’absorption du 2-désoxy-D-glucose par les cellules EAT, réduisant ainsi la réplication du VIH-1.

Activité neuroprotectrice : Il améliore la résistance au stress oxydatif et améliore les fonctions cognitives en modulant les niveaux d’espèces réactives de l’oxygène et d’autres voies neuroprotectrices.

Analyse Biochimique

Biochemical Properties

Zingibroside R1 interacts with various biomolecules in biochemical reactions. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows excellent anti-tumor effects . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du Zingibroside R1 implique l’extraction et la purification à partir de sources naturelles telles que le Panax japonicas. Le processus comprend généralement les étapes suivantes :

Extraction : Les racines de Panax japonicas sont séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant à l’aide d’éthanol ou de méthanol.

Purification : L’extrait brut est purifié en utilisant des techniques telles que la chromatographie sur colonne et la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle du this compound peut être réalisée par des méthodes biotechnologiques, y compris le génie métabolique et la biologie synthétique. Les progrès de la biosynthèse des ginsénosides rares ont permis la production à grande échelle du this compound en utilisant des systèmes microbiens modifiés tels que Saccharomyces cerevisiae .

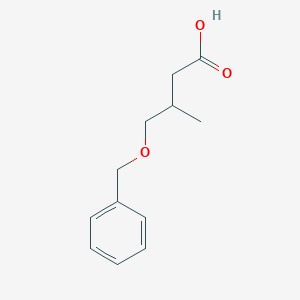

Analyse Des Réactions Chimiques

Types de réactions : Le Zingibroside R1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions communs :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

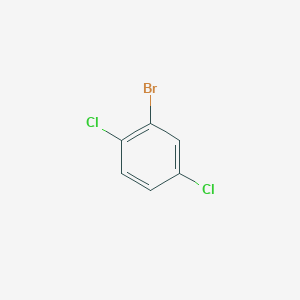

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent présenter des activités biologiques différentes .

4. Applications de recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l’étude des saponines triterpénoïdes et de leurs dérivés.

Médecine : Il a montré un potentiel dans le traitement du cancer, du VIH-1 et des maladies neurodégénératives telles que la maladie d’Alzheimer

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.

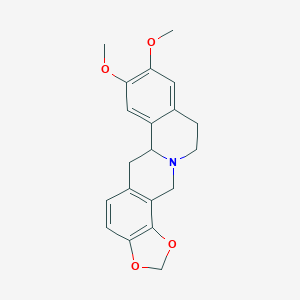

Comparaison Avec Des Composés Similaires

Le Zingibroside R1 est unique parmi les saponines triterpénoïdes en raison de ses activités biologiques et de sa structure moléculaire spécifiques. Les composés similaires comprennent :

Ginsénoside Rb1 : Une autre saponine triterpénoïde aux propriétés anti-inflammatoires et anticancéreuses.

Ginsénoside Rc : Connu pour ses effets neuroprotecteurs et antidiabétiques.

Ginsénoside Rd : Présente des activités anti-inflammatoires et neuroprotectrices.

Le this compound se distingue par ses propriétés combinées antitumorales, anti-VIH-1 et neuroprotectrices, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOMUVKRDJBGZ-COUNGWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits of Zingibroside R1?

A1: this compound, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:

- Improved lifespan: this compound was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []

- Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []

- Enhanced locomotion: this compound also showed a positive effect on the movement abilities of the aged worms. []

- Anti-tumor activity: Studies have shown this compound exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]

- Anti-HIV-1 activity: this compound demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []

Q2: How does this compound exert its effects on tumor cells?

A: this compound inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []

Q3: What is the connection between Ginsenoside Ro and this compound?

A: this compound is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that this compound, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including this compound, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as this compound, play a crucial role in its overall anti-tumor effect observed in vivo. []

Q4: In which plants can this compound be found?

A4: this compound has been identified in several plant species, including:

- Cuscuta chinensis []

- Panax ginseng [, , ]

- Panax japonicus (also known as Satsuma-ninjin) []

- Achyranthes bidentata [, ]

Q5: Are there analytical methods available to identify and quantify this compound?

A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify this compound in various samples, including plant extracts and biological fluids. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.